

Application Notes and Protocols: NMR Spectroscopy of 1-(1-Phenylcyclopropyl)piperazine

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Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)piperazine

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Abstract

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of **1-(1-Phenylcyclopropyl)piperazine**. Due to the absence of publicly available, experimentally derived NMR data for this specific compound, this guide presents predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds, including phenylpiperazine and cyclopropylamine derivatives. This document is intended to serve as a practical guide for researchers in the synthesis, identification, and characterization of **1-(1-Phenylcyclopropyl)piperazine** and its analogues, offering a foundational methodology for NMR data acquisition and interpretation.

Introduction

1-(1-Phenylcyclopropyl)piperazine is a chemical compound featuring a phenyl group and a piperazine ring attached to a central cyclopropyl moiety. As a molecule with potential applications in medicinal chemistry and drug development, its unambiguous structural characterization is of paramount importance. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document outlines the predicted ^1H and ^{13}C NMR spectral data for **1-(1-Phenylcyclopropyl)piperazine** and provides standardized protocols for acquiring high-quality NMR spectra.

Molecular Structure and Predicted NMR Active Nuclei

The structure of **1-(1-Phenylcyclopropyl)piperazine** ($C_{13}H_{18}N_2$) contains several distinct proton and carbon environments that are expected to give rise to a characteristic NMR spectrum.[1] The key structural fragments are the phenyl ring, the cyclopropyl ring, and the piperazine ring.

Molecular Structure Diagram:

Caption: Molecular graph of **1-(1-Phenylcyclopropyl)piperazine** highlighting the key structural motifs.

Predicted NMR Data

The following tables summarize the predicted 1H and ^{13}C NMR chemical shifts for **1-(1-Phenylcyclopropyl)piperazine**. These predictions are derived from known spectral data of similar structures such as phenylpiperazine, cyclopropylamine, and related derivatives.[2][3][4][5] The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted 1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl (H2', H6')	7.20 - 7.40	m	2H
Phenyl (H3', H4', H5')	7.00 - 7.20	m	3H
Piperazine (H2'', H6'')	2.80 - 3.00	t	4H
Piperazine (H3'', H5'')	2.50 - 2.70	t	4H
Piperazine (NH)	1.50 - 2.50	br s	1H
Cyclopropyl (CH ₂)	0.80 - 1.20	m	4H

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
Phenyl (C1')	140 - 145
Phenyl (C2', C6')	128 - 130
Phenyl (C3', C5')	125 - 128
Phenyl (C4')	124 - 126
Piperazine (C2'', C6'')	50 - 55
Piperazine (C3'', C5'')	45 - 50
Cyclopropyl (C1)	35 - 40
Cyclopropyl (C2, C3)	10 - 15

Experimental Protocols

The following protocols provide a general framework for the acquisition of ^1H and ^{13}C NMR spectra of **1-(1-Phenylcyclopropyl)piperazine**.

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O for the hydrochloride salt). The choice of solvent can influence chemical shifts.[\[2\]](#)
- **Sample Concentration:** Dissolve 5-10 mg of **1-(1-Phenylcyclopropyl)piperazine** in approximately 0.6-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- **Sample Filtration:** If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
- **NMR Tube:** Use a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[\[2\]](#)

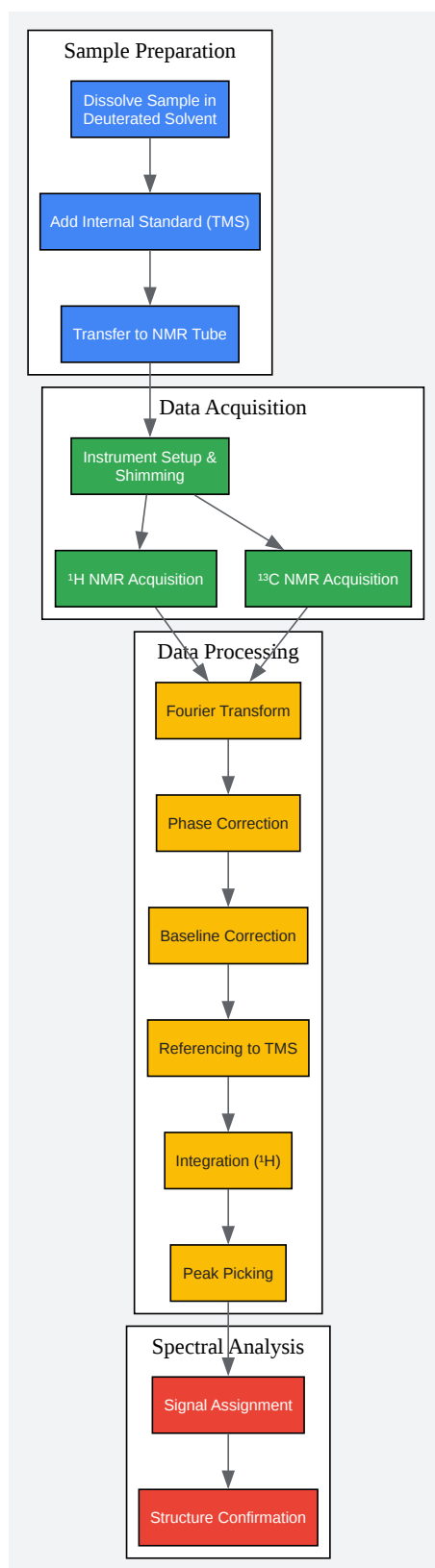
¹H NMR Acquisition Parameters:

Parameter	Recommended Value
Spectrometer Frequency	400 MHz
Pulse Program	Standard 1D Proton (e.g., zg30)
Number of Scans	16 - 32
Relaxation Delay	1.0 - 2.0 s
Acquisition Time	3 - 4 s
Spectral Width	12 - 16 ppm
Temperature	298 K

¹³C NMR Acquisition Parameters:

Parameter	Recommended Value
Spectrometer Frequency	100 MHz
Pulse Program	Standard 1D Carbon with proton decoupling (e.g., zgpg30)
Number of Scans	1024 or more (for adequate signal-to-noise)
Relaxation Delay	2.0 - 5.0 s
Acquisition Time	1 - 2 s
Spectral Width	200 - 240 ppm
Temperature	298 K

Experimental Workflow:



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Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Data Analysis and Interpretation

- Processing: The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
- ^1H NMR Interpretation:
 - Chemical Shift (δ): The position of the signals on the x-axis provides information about the electronic environment of the protons. Aromatic protons of the phenyl ring are expected to appear downfield (7.00-7.40 ppm), while the aliphatic protons of the cyclopropyl and piperazine rings will be upfield.
 - Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
 - Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, as described by the $n+1$ rule.
- ^{13}C NMR Interpretation:
 - Chemical Shift (δ): The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic). Aromatic carbons are expected between 120-145 ppm, while aliphatic carbons will be upfield.
 - DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups, which is particularly useful for assigning the piperazine and cyclopropyl carbons.

Safety Precautions

- Always handle deuterated solvents in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Be aware of the potential hazards associated with strong magnetic fields near the NMR spectrometer. Individuals with pacemakers or other metallic implants should not go near the instrument.

Conclusion

This document provides a comprehensive guide to the NMR spectroscopy of **1-(1-Phenylcyclopropyl)piperazine**. While the presented NMR data is predictive, it offers a solid foundation for researchers to identify and characterize this compound. The detailed protocols for sample preparation, data acquisition, and analysis will aid in obtaining high-quality spectra and performing accurate structural elucidation. It is recommended to use 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals in future experimental work.

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